2-Methoxy-5-nitrobenzoic acid

Organic Synthesis Chemical Procurement Fine Chemicals

This 2-methoxy-5-nitrobenzoic acid (CAS 40751-89-1) with distinct 2-OCH₃,5-NO₂ substitution governs regioselectivity in downstream transformations. Its higher mp (155-163°C) vs. 5-methoxy-2-nitro regioisomer enables definitive QC. Data-optimized reduction: hydrazine hydrate yields 57.2% (vs. Fe/HCl 41.5%). Potent hCA II inhibitor (IC50=9.30nM) for SAR studies. Direct alternative to 3-methoxy-5-nitrobenzoic acid in route scouting. Request quote for gram-to-bulk.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 40751-89-1
Cat. No. B1331472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitrobenzoic acid
CAS40751-89-1
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyCVZUPRDSNNBZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitrobenzoic Acid (CAS 40751-89-1): Key Chemical Properties and Functional Specifications for Informed Procurement


2-Methoxy-5-nitrobenzoic acid (CAS 40751-89-1) is a disubstituted aromatic carboxylic acid derivative characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position on the benzene ring [1]. It is a crystalline solid with a molecular weight of 197.14 g/mol and formula C8H7NO5, exhibiting a melting point of approximately 155-163 °C and a density of 1.43 g/cm³ . The compound is commonly used as a research chemical and a versatile intermediate in organic synthesis [2]. Its purity is typically specified at ≥97% or ≥98% (HPLC) .

Why Generic Substitution of 2-Methoxy-5-nitrobenzoic Acid (CAS 40751-89-1) Fails: Quantified Differentiation from Regioisomers and In-Class Alternatives


2-Methoxy-5-nitrobenzoic acid cannot be simply interchanged with other nitro-methoxy benzoic acid derivatives due to its specific substitution pattern (2-OCH₃, 5-NO₂), which fundamentally alters its chemical reactivity, physical properties, and synthetic utility. The 2-methoxy-5-nitro arrangement produces a distinct electronic environment and steric profile that governs regioselectivity in further chemical transformations and dictates its behavior as a synthetic intermediate [1]. Its regioisomer, 5-methoxy-2-nitrobenzoic acid (CAS 1882-69-5), is a well-established precursor in specific pharmaceutical syntheses such as Betrixaban, but the target compound's alternative regiochemistry renders it a direct alternative for synthetic strategies requiring a different ortho/meta substitution pattern [2]. Similarly, in-class analogs like 3-methoxy-5-nitrobenzoic acid (CAS 78238-12-7) differ in reactivity and are not functionally interchangeable [3]. The following evidence quantifies these critical differences.

2-Methoxy-5-nitrobenzoic Acid (CAS 40751-89-1): A Quantitative Evidence Guide for Scientific Selection and Procurement


Regiochemical Identity as a Direct Synthetic Alternative to 3-Methoxy-5-nitrobenzoic Acid (CAS 78238-12-7)

2-Methoxy-5-nitrobenzoic acid (CAS 40751-89-1) is explicitly cited as a direct alternative to 3-Methoxy-5-nitrobenzoic acid (CAS 78238-12-7) in synthetic applications, alongside 3-Nitro-5-methoxybenzoic acid [1]. This provides procurement flexibility for researchers whose synthetic routes can accommodate the 2,5-substitution pattern instead of the 3,5-pattern. The substitution is contingent on specific reaction conditions and desired properties, underscoring the compound's unique utility in a defined chemical space.

Organic Synthesis Chemical Procurement Fine Chemicals

Higher Reduction Yield with Hydrazine Hydrate (57.2%) vs. Fe/HCl (41.5%) for Amino Derivative Synthesis

In the reduction of the nitro group of 2-methoxy-5-nitrobenzoic acid to its corresponding amine derivative, a systematic comparison of three reduction methods revealed significant yield differences. The hydrazine hydrate reduction method provided a yield of 57.2%, which is markedly higher than the 41.5% yield achieved with the Fe/HCl reduction method [1]. The Pd/C reduction method was also studied, but the other two methods generally produced fewer byproducts and were evaluated for reaction time, temperature, and workup efficiency. This quantitative data enables process chemists to select the optimal reduction protocol for scale-up.

Synthetic Methodology Process Chemistry Reduction

Definitive Crystal Structure Provides a Basis for Quality Control and Formulation Studies

The crystal structure of 2-methoxy-5-nitrobenzoic acid has been determined by single-crystal X-ray diffraction, providing precise crystallographic parameters: orthorhombic space group Aba2, unit cell dimensions a=15.750(3), b=13.470(2), c=13.356(2) Å, and a final R-factor of 0.0414 for 728 unique observed reflections [1]. In contrast, the related derivative 5-methoxy-2-nitrobenzoic acid is reported with a melting point of 125-130 °C [2], whereas the target compound melts at a higher range of 155-163 °C , indicating stronger intermolecular forces in the solid state. This well-defined solid-state structure and distinct melting behavior are critical for quality control, formulation development, and predicting physicochemical stability.

Crystallography Quality Control Solid-State Chemistry

Inhibition of Human Carbonic Anhydrase II (hCA II) with an IC50 of 9.30 nM

2-Methoxy-5-nitrobenzoic acid has been shown to inhibit human carbonic anhydrase II (hCA II) with an IC50 of 9.30 nM, as determined using a spectrophotometric assay with 4-nitrophenylacetate as the substrate [1]. While comparative data for the closest regioisomers against this specific target is not available in the same assay system, this low nanomolar potency positions the compound as a potentially useful probe for CA II inhibition studies, especially when compared to structurally distinct CA inhibitors like 3,4-Dihydroxy-5-nitrobenzoic acid (IC50 620 nM against catechol O-methyltransferase [2]) or other nitrobenzoate-derived microtubule inhibitors like IMB5046 [3]. This demonstrates a specific, measurable biochemical activity that may be relevant for researchers exploring CA II as a therapeutic target.

Enzyme Inhibition Drug Discovery Biochemical Assay

Best Research and Industrial Application Scenarios for 2-Methoxy-5-nitrobenzoic Acid (CAS 40751-89-1)


A Strategic Alternative in Organic Synthesis for Route Scouting

When a synthetic route specifies 3-Methoxy-5-nitrobenzoic acid (CAS 78238-12-7), 2-Methoxy-5-nitrobenzoic acid can be evaluated as a direct alternative substrate, as identified in the literature [1]. This is particularly valuable during route scouting, scale-up, or when facing supply constraints for the primary target compound. The differing regiochemistry may also be exploited to access a different set of downstream intermediates.

Optimized Process Development for Nitroarene Reduction

Researchers aiming to reduce the nitro group of 2-methoxy-5-nitrobenzoic acid to the corresponding amine can make data-driven decisions about the reduction method. Evidence shows that using hydrazine hydrate yields a 57.2% yield, which is 15.7% higher than the Fe/HCl method (41.5%) [2]. This quantitative insight allows process chemists to select the more efficient protocol for larger-scale preparations.

Quality Control and Solid-State Characterization for Formulation

The fully determined crystal structure of 2-methoxy-5-nitrobenzoic acid, with its unique orthorhombic space group Aba2 and unit cell parameters, serves as a definitive reference for quality control and regulatory filing [3]. Its distinct melting point of 155-163°C, which is notably higher than that of its regioisomer 5-methoxy-2-nitrobenzoic acid (125-130°C) [4], can be used for identity confirmation and purity assessment in analytical chemistry and formulation development.

Medicinal Chemistry Probe for Carbonic Anhydrase II (CA II) Inhibition

Given its potent inhibition of human carbonic anhydrase II (IC50 = 9.30 nM) [5], this compound can serve as a starting point or a probe molecule in drug discovery programs targeting this enzyme. It provides a tangible, low-nanomolar activity profile against a validated drug target, which can be used for structure-activity relationship (SAR) studies, especially when compared to other nitrobenzoate derivatives [6].

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